molecular formula C8H8BrN3S B13067156 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13067156
M. Wt: 258.14 g/mol
InChI Key: ZWODFQNZYCAUGO-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and linked via a methyl group to a 2-aminoimidazole core. This structure combines the electron-rich thiophene moiety with the pharmacologically versatile imidazole scaffold, making it a candidate for diverse biological applications.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-2-1-11-8(12)10/h1-3,5H,4H2,(H2,10,11)

InChI Key

ZWODFQNZYCAUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Bromothiophene Derivative: The 4-bromothiophene is then reacted with a suitable alkylating agent to form 4-bromothiophen-2-ylmethyl bromide.

    Nucleophilic Substitution: The 4-bromothiophen-2-ylmethyl bromide undergoes nucleophilic substitution with imidazole to form the desired product, 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromothiophene moiety may interact with biological receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Thiophene vs. Phenyl Substituents

  • Target Compound : The 4-bromothiophene group introduces sulfur-based aromaticity and enhanced π-electron density compared to phenyl analogs. This may influence binding interactions with biological targets, such as enzymes or DNA .
  • 1-[(2-Bromophenyl)methyl]-1H-imidazol-2-amine (): Ortho-bromine substitution may hinder rotational freedom, reducing binding efficacy compared to para-substituted analogs.

Imidazole Ring Modifications

  • Trifluoromethyl and Methoxy Groups :
    • 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole (): Trifluoromethyl enhances electron-withdrawing effects, while methoxy groups improve solubility. These substitutions correlate with analgesic and anti-inflammatory activity .

Anticancer Activity

  • Thiophene Derivatives (): Bromide position (4- vs. 5-) on thiophene significantly impacts IC50 values. For example, shifting bromide from position 4 to 5 in Pd(II) complexes increased IC50 by 2-fold, suggesting steric or electronic modulation of DNA binding .
  • Imidazole-Thiazole Hybrids (): 1-(4-phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine derivatives exhibit anticancer activity, emphasizing the importance of fused heterocycles .

Anti-Inflammatory and Analgesic Activity

  • Trifluoromethyl Imidazoles (): 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole shows potent activity, attributed to trifluoromethyl’s electron-withdrawing effects enhancing receptor binding .
  • Pyrazole vs. Imidazole Cores (): Replacing 1-(p-tolyl)-3-tert-butyl-pyrazol-5-amine with imidazole analogs (e.g., 4-tert-butyl-1-(p-tolyl)-1H-imidazol-2-amine) led to reduced TNF-α inhibition, underscoring the pyrazole ring’s superior electronic configuration .

Physicochemical Properties

Compound Key Substituents LogP (Predicted) NMR Shifts (δ, ppm) Reference
Target Compound 4-Bromothiophene, imidazol-2-amine ~2.8 Thiophene H: 6.8–7.2; NH2: 5.0–5.5 Estimated
1-[(4-Bromophenyl)methyl]-imidazol-2-amine () 4-Bromophenyl ~3.1 Aromatic H: 7.3–7.6; NH2: 4.8–5.2
5-(4-Bromophenyl)-1-methyl-imidazol-2-amine () 4-Bromophenyl, N1-methyl ~3.5 CH3: 3.4; Aromatic H: 7.4–7.8
(E)-1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide () 4-Bromothiophene, thiosemicarbazide ~2.2 Thiophene H: 7.1; NH: 8.9

Biological Activity

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine, identified by its CAS number 1343086-98-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on anticancer properties, antioxidant effects, and other pharmacological evaluations based on diverse research findings.

  • Molecular Formula : C₉H₁₀BrN₃S
  • Molecular Weight : 272.16 g/mol
  • CAS Number : 1343086-98-5

Anticancer Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.73 - 2.38Inhibition of proliferation
OCUM-2MD3 (Gastric Cancer)88 nMConcentration-dependent inhibition
Panc-1 (Pancreatic Cancer)Not specifiedInhibition of cell migration

In vitro studies have shown that the compound can inhibit cell proliferation and migration in these cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Antioxidant Activity

The antioxidant capacity of imidazole derivatives has also been assessed using various assays. The compound's ability to scavenge free radicals and inhibit lipid peroxidation is noteworthy. For example, related diphenylamine derivatives have demonstrated effective antioxidant activity, which may be attributed to the secondary amine group present in their structure .

The anticancer effects of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine may involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways, affecting cell motility and proliferation.
  • Selective Toxicity : Some studies indicate that certain derivatives preferentially target cancer cells over normal fibroblasts, reducing cytotoxicity to healthy tissues .

Study on Anticancer Activity

A study published in MDPI evaluated various imidazole derivatives, including 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine. The results indicated that this compound exhibited promising anticancer activity against multiple cell lines with IC50 values indicating effective inhibition at low concentrations .

Evaluation of Antioxidant Properties

Research on related compounds has shown that those with thiophene moieties possess enhanced antioxidant activities. The antioxidant activity was quantified using the Ferric Reducing Antioxidant Power (FRAP) assay, where the compound demonstrated a significant capacity to reduce oxidative stress markers .

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